3-Bromo-4-methylphenylboronic acid pinacol ester
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Overview
Description
3-Bromo-4-methylphenylboronic acid pinacol ester is an organic compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is a derivative of boronic acid and is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be summarized as follows:
Reactants: 3-Bromo-4-methylphenylboronic acid and pinacol.
Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and solvents is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
3-Bromo-4-methylphenylboronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and drug delivery systems.
Biological Research: Investigated for its potential in biological labeling and imaging due to its ability to form stable complexes with diols and other biomolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Bromo-4-methylphenylboronic acid pinacol ester can be compared with other boronic esters such as:
- 4-Bromomethylphenylboronic acid pinacol ester
- 3-Bromomethylphenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
Uniqueness
- Reactivity : The presence of the bromo and methyl groups in this compound enhances its reactivity in Suzuki-Miyaura coupling reactions compared to other boronic esters.
- Stability : The pinacol ester form provides greater stability against hydrolysis compared to the free boronic acid.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZHPPIBDWEEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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